molecular formula C4H6ClF3 B1361108 4-Chloro-1,1,1-trifluorobutane CAS No. 406-85-9

4-Chloro-1,1,1-trifluorobutane

Cat. No.: B1361108
CAS No.: 406-85-9
M. Wt: 146.54 g/mol
InChI Key: OUFCPOCAIPBDNE-UHFFFAOYSA-N
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Description

4-Chloro-1,1,1-trifluorobutane is a halogenated organic compound with the chemical formula C4H6ClF3. It is a colorless liquid with a boiling point of 56°C and a molecular weight of 146.54 g/mol. This compound is widely used in various industrial applications, including as a solvent, refrigerant, and blowing agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,1,1-trifluorobutane typically involves the halogenation of butane derivatives. One common method is the chlorination of 1,1,1-trifluorobutane using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron chloride, to facilitate the substitution of hydrogen atoms with chlorine .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,1,1-trifluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form 1,1,1-trifluorobutane by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: 4-Hydroxy-1,1,1-trifluorobutane or 4-Amino-1,1,1-trifluorobutane.

    Reduction: 1,1,1-Trifluorobutane.

    Oxidation: 4-Chloro-1,1,1-trifluorobutanol or 4-Chloro-1,1,1-trifluorobutanoic acid.

Scientific Research Applications

4-Chloro-1,1,1-trifluorobutane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the study of halogenated compounds’ effects on biological systems.

    Medicine: Investigated for its potential use in pharmaceutical formulations and drug delivery systems.

    Industry: Utilized in the production of refrigerants, blowing agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1,1,1-trifluorobutane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. These interactions can affect the stability and reactivity of the compound in various chemical and biological environments. The pathways involved include the activation of specific enzymes and receptors that mediate the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4,4,4-trifluorobutane
  • 4,4,4-Trifluorobutyl chloride
  • 4-Bromo-1,1,1-trifluorobutane

Uniqueness

4-Chloro-1,1,1-trifluorobutane is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .

Properties

IUPAC Name

4-chloro-1,1,1-trifluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClF3/c5-3-1-2-4(6,7)8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFCPOCAIPBDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342338
Record name 4-Chloro-1,1,1-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406-85-9
Record name 4-Chloro-1,1,1-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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